An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine
An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-Fluorophenoxy)pyridin-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Chemical Properties
6-(4-Fluorophenoxy)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a fluorophenoxy group. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O | PubChem[1] |
| Molecular Weight | 204.20 g/mol | BLDpharm[2], Santa Cruz Biotechnology[3] |
| Monoisotopic Mass | 204.06989 Da | PubChem[1] |
| CAS Number | 143071-78-7 | BLDpharm[2] |
| Predicted XlogP | 2.1 | PubChem[1] |
| Melting Point | No data available | |
| Boiling Point | No data available | BLDpharm[2] |
| Solubility | No data available |
Synthesis and Spectroscopic Analysis
Postulated Synthetic Pathways
Scheme 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway would likely involve the reaction of a dihalopyridine with 4-fluorophenol, followed by the introduction of the amine group.
Scheme 2: Synthesis via Buchwald-Hartwig Amination
Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed, coupling an appropriate aminopyridine precursor with a fluorophenoxy-containing aryl halide or triflate.[4][5][6] This method is well-established for the formation of C-N bonds.[4]
Spectroscopic Characterization (Predicted and Comparative)
Direct experimental spectra for 6-(4-Fluorophenoxy)pyridin-3-amine are not available in the surveyed literature. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated.
1H NMR:
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Aromatic protons on the pyridine and fluorophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.
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The protons on the fluorophenyl ring will likely exhibit splitting patterns consistent with a para-substituted system, further influenced by coupling to the fluorine atom.
-
The amino group protons (NH₂) would likely appear as a broad singlet.
13C NMR:
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Aromatic carbons are expected in the δ 110-160 ppm region.
-
The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).
FTIR:
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N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region.
-
C-N stretching vibrations should be observable around 1384 cm⁻¹.[7]
-
C-O-C (ether) stretching will likely appear in the 1200-1300 cm⁻¹ region.
-
C-F stretching vibrations are anticipated in the 1000-1400 cm⁻¹ range.
Mass Spectrometry:
-
The molecular ion peak [M]⁺ is expected at m/z 204.
-
Predicted adducts include [M+H]⁺ at m/z 205.07717 and [M+Na]⁺ at m/z 227.05911.[1]
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 6-(4-Fluorophenoxy)pyridin-3-amine, the broader class of aminopyridine and pyridinyl ether derivatives has been investigated for various therapeutic applications, particularly as kinase inhibitors.
Kinase Inhibition Profile (Hypothesized)
Several studies have highlighted the potential of related structures to inhibit key kinases involved in cancer progression.
-
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML).[8][9] Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have demonstrated potent inhibition of FLT3 and its mutants.[10][11] Given the structural similarities, it is plausible that 6-(4-Fluorophenoxy)pyridin-3-amine could also exhibit inhibitory activity against FLT3.
-
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[12] Imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of Aurora and FLT3 kinases.[13] This suggests a potential for 6-(4-Fluorophenoxy)pyridin-3-amine to interact with this class of kinases as well.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor with activity against FLT3.
Cytotoxicity
The cytotoxic potential of 6-(4-Fluorophenoxy)pyridin-3-amine against cancer cell lines has not been reported. However, various substituted pyridine derivatives have demonstrated cytotoxic effects.[14][15] In vitro cytotoxicity assays, such as the MTT or Sulforhodamine B assays, would be necessary to evaluate the anti-proliferative activity of this compound.[13][15][16]
Experimental Protocols (General Methodologies)
The following are generalized experimental protocols that could be adapted for the synthesis and analysis of 6-(4-Fluorophenoxy)pyridin-3-amine.
General Procedure for Buchwald-Hartwig Amination
Aryl halides or triflates can be coupled with amines using a palladium catalyst and a suitable ligand.
Protocol:
-
To an oven-dried sealed tube, add the aryl halide/triflate (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Safety and Handling
Detailed safety information for 6-(4-Fluorophenoxy)pyridin-3-amine is not available. As a precaution, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin.[2]
Conclusion
6-(4-Fluorophenoxy)pyridin-3-amine is a compound of interest for which a complete experimental profile is yet to be established. Based on the known biological activities of structurally related pyridine derivatives, it holds potential as a scaffold for the development of novel kinase inhibitors, particularly targeting FLT3 and Aurora kinases. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and evaluate its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
